Cas no 2228869-74-5 (3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid)

3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
- 2228869-74-5
- EN300-1978206
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- Inchi: 1S/C9H13ClN2O2/c1-5(4-7(13)14)8-6(2)11-12(3)9(8)10/h5H,4H2,1-3H3,(H,13,14)
- InChI Key: ZYXDDIUFBKJTDB-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C)=NN1C)C(C)CC(=O)O
Computed Properties
- Exact Mass: 216.0665554g/mol
- Monoisotopic Mass: 216.0665554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 55.1Ų
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1978206-2.5g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
2228869-74-5 | 2.5g |
$2576.0 | 2023-09-16 | ||
Enamine | EN300-1978206-5.0g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
2228869-74-5 | 5g |
$3812.0 | 2023-05-23 | ||
Enamine | EN300-1978206-0.5g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
2228869-74-5 | 0.5g |
$1262.0 | 2023-09-16 | ||
Enamine | EN300-1978206-0.25g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
2228869-74-5 | 0.25g |
$1209.0 | 2023-09-16 | ||
Enamine | EN300-1978206-1.0g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
2228869-74-5 | 1g |
$1315.0 | 2023-05-23 | ||
Enamine | EN300-1978206-1g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
2228869-74-5 | 1g |
$1315.0 | 2023-09-16 | ||
Enamine | EN300-1978206-5g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
2228869-74-5 | 5g |
$3812.0 | 2023-09-16 | ||
Enamine | EN300-1978206-0.1g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
2228869-74-5 | 0.1g |
$1157.0 | 2023-09-16 | ||
Enamine | EN300-1978206-0.05g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
2228869-74-5 | 0.05g |
$1104.0 | 2023-09-16 | ||
Enamine | EN300-1978206-10.0g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
2228869-74-5 | 10g |
$5652.0 | 2023-05-23 |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid Related Literature
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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4. Water
Additional information on 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
Recent Advances in the Study of 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid (CAS: 2228869-74-5)
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid (CAS: 2228869-74-5) is a pyrazole derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid to enhance its pharmacological properties. Studies have demonstrated that this compound exhibits promising activity in modulating specific biological pathways, particularly those involved in inflammation and metabolic disorders. The chloro and dimethyl substituents on the pyrazole ring are believed to contribute to its bioactivity by influencing its binding affinity to target proteins.
One of the key findings from recent investigations is the compound's ability to act as an inhibitor of certain enzymes involved in inflammatory responses. In vitro and in vivo studies have shown that 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid can effectively reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Additionally, its metabolic stability and favorable pharmacokinetic profile make it a viable candidate for further preclinical development.
Another area of interest is the compound's role in metabolic regulation. Preliminary data indicate that 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid may influence lipid metabolism and glucose homeostasis, opening new avenues for the treatment of metabolic syndromes such as diabetes and obesity. Researchers are currently exploring its interaction with key metabolic enzymes and receptors to elucidate its precise mechanism of action.
Despite these promising findings, challenges remain in the development of 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid as a therapeutic agent. Issues such as selectivity, potential off-target effects, and scalability of synthesis need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid represents a promising scaffold for drug discovery, with demonstrated bioactivity in inflammation and metabolic regulation. Continued research into its pharmacological properties and optimization of its chemical structure will be critical to unlocking its full therapeutic potential. This compound exemplifies the intersection of chemical innovation and biological application, highlighting the importance of interdisciplinary approaches in modern drug development.
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